Caspase-9 Inhibitor Z-LEHD-FMK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caspase-9 Inhibitor Z-LEHD-FMK is a synthetic peptide that irreversibly inhibits caspase-9 and related caspase activity. It is applied for study of apoptosis.
科学的研究の応用
Application in Sepsis Studies
Caspase-9 plays a crucial role in sepsis-induced lymphocyte apoptosis. A study by Oberholzer et al. (2006) demonstrated that local injections of Z-LEHD-FMK in septic mice inhibited caspase-9, reduced apoptosis of tissue cells, and enhanced survival. This suggests that local apoptosis in polymicrobial sepsis is caspase-9 dependent, providing insights for therapeutic strategies (Oberholzer, Tschoeke, Moldawer, & Oberholzer, 2006).
Enhancing Embryo Production in Livestock
In buffalo embryo production, Z-LEHD-FMK improved cleavage and blastocyst rates, indicating its role in enhancing pre-implantation embryo development. This study by Mullani et al. (2016) shows the potential of caspase-9 inhibitors in animal reproduction and embryology (Mullani, Singh, Sharma, Rameshbabu, Manik, Palta, Singla, & Chauhan, 2016).
Role in Apoptosis of Cancer Cells
Research by Chiu et al. (2006) on breast carcinoma MCF-7 cells revealed that Z-LEHD-FMK could not prevent apoptosis induced by Patrinia scabiosaefolia extract, suggesting alternative pathways beyond caspase-9 in cancer therapy (Chiu, Ho, Wong, & Ooi, 2006).
Investigating Apoptotic Pathways in Leukemia
Asch et al. (2004) observed that the caspase-9 inhibitor Z-LEHD-FMK can induce apoptosis in human leukemic cells, suggesting a complex role of caspase inhibitors in cancer cell death (Asch, Shah, & Lebien, 2004).
Neuroprotection and Recovery in Spinal Cord Injury
In a rat model of spinal cord injury, Colak et al. (2005) found that treatment with Z-LEHD-FMK post-injury effectively blocked apoptosis and was associated with better functional outcomes. This highlights its potential in treating spinal cord trauma (Colak, Karaoğlan, Barut, Köktürk, Akyildiz, & Taşyürekli, 2005).
Attenuation of Ischemic Brain Injury
Research by Mouw et al. (2002) demonstrated that the administration of Z-LEHD-FMK after cerebral ischemia in rats reduced brain injury and improved neurological outcomes, indicating its therapeutic potential in stroke and brain injury (Mouw, Zechel, Zhou, Lust, Selman, & Ratcheson, 2002).
特性
分子式 |
C32H43FN6O10 |
---|---|
分子量 |
690.7 |
外観 |
Solid powder |
Blocking Reagent ; Inhibition Assay | |
生物活性 |
Inhibitor |
沸点 |
N/A |
melting_point |
N/A |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
LEHD (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Glu-2 = Glu(OMe); Asp-4 = Asp(OMe)) |
賞味期限 |
>2 years if stored properly |
出荷 |
Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. |
溶解性 |
Soluble in DMSO |
ソース |
Synthetic |
保存方法 |
-20°C |
同義語 |
APAF-3APAF3; apoptotic protease activating factor 3; Apoptotic protease Mch-6; Apoptotic protease-activating factor 3; Cas9; CASP9; CASP-9; caspase 9, apoptosis-related cysteine peptidase; Caspase9; Caspase-9; EC 3.4.22.62; ICE-LAP6CASPASE-9c; ICE-like apoptotic protease 6; MCH6apoptosis-related cysteine protease |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。